molecular formula C11H16N2O2 B7975549 3-Amino-2-ethoxy-N,N-dimethyl-benzamide

3-Amino-2-ethoxy-N,N-dimethyl-benzamide

Cat. No.: B7975549
M. Wt: 208.26 g/mol
InChI Key: JSBVSDFLSREYIT-UHFFFAOYSA-N
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Description

3-Amino-2-ethoxy-N,N-dimethyl-benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. . This compound, with its unique functional groups, offers potential for various synthetic and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-ethoxy-N,N-dimethyl-benzamide typically involves the reaction of 2-ethoxybenzoic acid with dimethylamine and an appropriate amine derivative under controlled conditions. The reaction is often facilitated by using a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The yields of the product can vary depending on the specific conditions and reagents used.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the reaction of isatoic anhydride with dimethylamine, which offers advantages like high reaction yield and ease of operation . These methods are designed to be cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-ethoxy-N,N-dimethyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups onto the benzamide ring .

Scientific Research Applications

3-Amino-2-ethoxy-N,N-dimethyl-benzamide has been explored for various scientific research applications:

Properties

IUPAC Name

3-amino-2-ethoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-10-8(11(14)13(2)3)6-5-7-9(10)12/h5-7H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVSDFLSREYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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